N,N-Dimethyl-L-phenylalanine can be sourced from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich, which provide it in high purity (typically 99%). It is categorized under amino acid derivatives, specifically as a chiral amino acid due to its asymmetric carbon atom configuration.
The synthesis of N,N-Dimethyl-L-phenylalanine can be achieved through several methods, primarily focusing on the methylation of L-phenylalanine.
Common Synthesis Methods:
N,N-Dimethyl-L-phenylalanine features a structure characterized by:
The structural representation can be denoted using SMILES notation as CN(C)[C@@H](CC1=CC=CC=C1)C(O)=O
, indicating the specific arrangement of atoms and functional groups.
N,N-Dimethyl-L-phenylalanine participates in various chemical reactions typical for amino acids, including:
Additionally, it serves as a chiral auxiliary in asymmetric synthesis, particularly in reactions involving enantiomeric resolution.
The mechanism of action for N,N-Dimethyl-L-phenylalanine primarily revolves around its role in peptide synthesis and its effects on biological systems:
N,N-Dimethyl-L-phenylalanine has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2